molecular formula C22H38O2 B1583451 2,5-Bis(1,1,3,3-tetramethylbutyl)hydroquinone CAS No. 903-19-5

2,5-Bis(1,1,3,3-tetramethylbutyl)hydroquinone

Cat. No. B1583451
CAS RN: 903-19-5
M. Wt: 334.5 g/mol
InChI Key: CLDZVCMRASJQFO-UHFFFAOYSA-N
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Description

2,5-Bis(1,1,3,3-tetramethylbutyl)hydroquinone (2,5-di-t-butylhydroquinone or 2,5-DBHQ) is an organic compound that belongs to the class of hydroquinones. It is a white crystalline solid with a molecular formula C18H30O2 and a molecular weight of 270.43 g/mol. 2,5-DBHQ is an important compound in the fields of organic synthesis, materials science, and biochemistry.

Scientific Research Applications

Coordination Chemistries and Bimetallic Complexes

2,5-Bis(1,1,3,3-tetramethylbutyl)hydroquinone and related hydroquinones have been explored for their coordination chemistries. Studies have shown that they can react with nickel to form bimetallic nickel complexes. These complexes are significant due to their electrochemical properties, including reversible and quasi-reversible redox events, which are ligand-based processes (hydroquinone/semiquinone/quinone). This makes them of interest in the field of inorganic chemistry and materials science (Pignotti et al., 2015).

Synthesis of Fluorescent Dyes

Hydroquinone derivatives are utilized in the synthesis of fluorescent dyes, such as 2,5-bis(2'-benzazolyl)hydroquinones. These dyes are important for various applications, including laser work. The modifications of these hydroquinone-based dyes lead to the production of essential model molecules for photophysical studies (Stefani et al., 1992).

Electromechanical Applications

2,5-Bis(1,1,3,3-tetramethylbutyl)hydroquinone and its derivatives have been studied for their supercapacitive properties. When mixed with materials like activated carbon, these compounds enhance the electrochemical specific capacitance of supercapacitors. This suggests their potential use in energy storage devices (Jung Ha Won et al., 2015).

Biofilm Formation and Antibacterial Properties

Research has shown that certain hydroquinone compounds, including 2,5-bis(1,1,3,3-tetramethylbutyl)hydroquinone, can inhibit biofilm formation and reduce the virulence of bacteria like Staphylococcus aureus. This property is particularly significant in the context of antibiotic resistance and the treatment of chronic infections (Kim et al., 2022).

properties

IUPAC Name

2,5-bis(2,4,4-trimethylpentan-2-yl)benzene-1,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H38O2/c1-19(2,3)13-21(7,8)15-11-18(24)16(12-17(15)23)22(9,10)14-20(4,5)6/h11-12,23-24H,13-14H2,1-10H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLDZVCMRASJQFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(C)(C)C1=CC(=C(C=C1O)C(C)(C)CC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H38O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7052733
Record name 2,5-Bis(1,1,3,3-tetramethylbutyl)hydroquinone
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Molecular Weight

334.5 g/mol
Source PubChem
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Physical Description

Dry Powder
Record name 1,4-Benzenediol, 2,5-bis(1,1,3,3-tetramethylbutyl)-
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Product Name

2,5-Bis(1,1,3,3-tetramethylbutyl)hydroquinone

CAS RN

903-19-5, 63123-15-9
Record name 2,5-Bis(1,1,3,3-tetramethylbutyl)-1,4-benzenediol
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Record name 1,4-Benzenediol, 2,5-bis(1,1,3,3-tetramethylbutyl)-
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Record name 1,4-Benzenediol, bis(1,1,3,3-tetramethylbutyl)-
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Record name 1,4-Benzenediol, 2,5-bis(1,1,3,3-tetramethylbutyl)-
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Record name 1,4-Benzenediol, bis(1,1,3,3-tetramethylbutyl)-
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Record name 2,5-Bis(1,1,3,3-tetramethylbutyl)hydroquinone
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Record name 2,5-bis(1,1,3,3-tetramethylbutyl)hydroquinone
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Record name Bis(1,1,3,3-tetramethylbutyl)hydroquinone
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Synthesis routes and methods

Procedure details

To a 500 mL, 3-neck, round-bottom flask equipped with a stirrer, thermocouple and nitrogen are added 67 weight percent p-toluenesulfonic acid (PTSA) in water (33.5 g), hydroquinone (20.0 g, 0.18 moles), diisobutylene (101.8 g, 0.91 moles) and 95% aqueous sulfuric acid (11.2 g, 0.112 moles). This mixture is heated to 58° C. under a nitrogen blanket with stirring. After 14 hours reaction time at 58° C., diisobutylene (50 g) is added and the lower aqueous phase (containing PTSA, sulfuric acid, hydroquinone, mono-(1,1,3,3-tetramethylbutyl)hydroquinone and small amounts of other polar side products) is transferred to another reactor. The diisobutylene phase is washed with 150 g water two times at 50° C. and once at 85°. The remaining clear organic phase at 85° C. is cooled to 70° C. and eventually to 0-10° C. and the 2,5-bis(1,1,3,3-tetramethylbutyl)hydroquinone product which crystallizes is collected by filtration. The product is washed with 60 g cold diisobutylene and dried at room temperature overnight. The 2,5-bis(1,1,3,3-tetramethylbutyl)hydroquinone product is obtained in a yield of 73% product and a purity greater than 98.5%.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
S Kim, JH Lee, YG Kim, Y Tan, J Lee - International Journal of Molecular …, 2022 - mdpi.com
Staphylococcus aureus is one of the major pathogens responsible for antimicrobial resistance-associated death. S. aureus can secrete various exotoxins, and staphylococcal biofilms …
Number of citations: 1 www.mdpi.com
K Sakai, M Wada, W Matsuda, K Tsuchiya… - Journal of oleo …, 2009 - jstage.jst.go.jp
A novel polymerizable anionic gemini surfactant has been synthesized and the physicochemical properties in aqueous solution have been studied with a combination of various …
Number of citations: 14 www.jstage.jst.go.jp
E Sathiyamoorthi, OS Faleye, JH Lee, J Lee - International Journal of Food …, 2023 - Elsevier
Gram-negative Vibrio parahaemolyticus is a halophilic human pathogen known to be the leading cause of food poisoning associated with consuming uncooked or undercooked seafood…
Number of citations: 3 www.sciencedirect.com
YG Kim, JH Lee, S Park, SK Khadke… - Microbiology …, 2022 - Am Soc Microbiol
Candida albicans is an opportunistic pathogenic fungus responsible for candidiasis. The pathogen readily forms antifungal agent-resistant biofilms on implanted medical devices or …
Number of citations: 6 journals.asm.org
J Girard, N Joset, A Crochet, M Tan, A Holzheu… - Polymers, 2016 - mdpi.com
Polyether ether ketone (PEEK) is a well-known polymer used for implants and devices, especially spinal ones. To overcome the biomaterial related infection risks, 4-4′-…
Number of citations: 7 www.mdpi.com
Y Takamatsu, K Tsubone, T Endol, K Torigoei, H Sakai…
Number of citations: 0

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